molecular formula C22H22ClN5O2 B2584480 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione CAS No. 327100-06-1

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2584480
CAS No.: 327100-06-1
M. Wt: 423.9
InChI Key: QICRPHYLJLBWSV-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione (Vitas-M Lab ID: STK036431) is a xanthine-based chemical compound supplied as a dry powder with an available amount of 450 mg and a molecular weight of 423.9 g/mol . Its empirical formula is C22H22ClN5O2, and it features a purine-dione core structure, which is a privileged scaffold in medicinal chemistry known for modulating a variety of biological targets . This specific compound is designed for biological screening and lead optimization efforts in early-stage drug discovery . The compound's structure includes key functional groups such as a 4-chlorobenzyl moiety at the 7-position and a 2-phenylethylamino substituent at the 8-position, which are likely critical for its interaction with biological targets. According to calculated Lipinsky properties, it has a logP of 4.693, three rotatable bonds, one H-bond donor, two H-bond acceptors, a polar surface area (PSA) of 70 Ų, and four rings, indicating favorable drug-like characteristics for a research compound . Compounds within this structural class have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) for the treatment of conditions such as type 2 diabetes . Furthermore, xanthine derivatives are of significant research interest due to their role as modulators of the purinergic system . The purinergic system, comprising extracellular nucleotides, nucleosides, and their P1 and P2 receptors, is a major regulatory pathway in the body and a promising therapeutic target for immune-mediated inflammatory diseases (IMIDs) . Research into purinergic signaling offers potential for developing new treatments for a wide range of disorders, including those affecting the renal, skeletal, and nervous systems . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-26-19-18(20(29)27(2)22(26)30)28(14-16-8-10-17(23)11-9-16)21(25-19)24-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICRPHYLJLBWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound has the molecular formula C14H16ClN5O2C_{14}H_{16}ClN_{5}O_{2} and features a purine base with various substituents that influence its biological activity. The presence of the 4-chlorobenzyl and (2-phenylethyl)amino groups is significant as they may enhance the compound's interaction with biological targets.

Research indicates that this compound may act as an inhibitor of certain enzymes involved in nucleoside metabolism. Its structural similarity to natural purines suggests potential interactions with purine receptors or transporters, which could modulate cellular signaling pathways.

2. Therapeutic Applications

The biological activity of this compound has been investigated in various contexts:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For instance, it was shown to induce apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. In vitro assays revealed that it could significantly reduce COX-2 activity, which is often upregulated in inflammatory conditions .

3. Case Studies

Several case studies have highlighted the efficacy of this compound:

  • A study conducted on tumor-bearing mice demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to its ability to induce apoptosis and inhibit angiogenesis within tumors .
  • Another investigation focused on its anti-inflammatory properties showed that administration of the compound led to decreased levels of pro-inflammatory cytokines in animal models of arthritis, suggesting a promising avenue for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces COX-2 activity
CytotoxicityIC50 against cancer cells

Table 2: Case Study Results

Study FocusModel UsedKey FindingsReference
Tumor GrowthMouse modelSignificant reduction in tumor size
InflammationArthritis modelDecreased cytokine levels

Comparison with Similar Compounds

HC608 (7-(4-Chlorobenzyl)-1-(3-Hydroxypropyl)-3-Methyl-8-(3-Trifluoromethoxy-Phenoxy)-3,7-Dihydro-1H-Purine-2,6-Dione)

  • Key Features: Replaces the phenylethylamino group with a 3-trifluoromethoxy-phenoxy substituent.
  • Physicochemical Properties : Melting point = 120–121°C; synthesized in 20% yield over 5 steps .
  • Therapeutic Potential: TRPC5-selective inhibitor with applications in neurological disorders .

HC070 (7-(4-Chlorobenzyl)-8-(3-Chlorophenoxy)-1-(3-Hydroxypropyl)-3-Methyl-3,7-Dihydro-1H-Purine-2,6-Dione)

  • Key Features: Substituted with 3-chlorophenoxy at position 8.
  • Activity : Produces anxiolytic and antidepressant effects in murine models, likely due to TRPC5 modulation .
  • Physicochemical Properties : Melting point = 131°C; synthesized in 18% yield over 5 steps .

8-[(4-Methoxybenzyl)Amino]-3-Methyl-7-Octyl Derivative

  • Key Features: Contains a 4-methoxybenzylamino group and a long-chain octyl substituent at position 5.

8-[(4-Chlorobenzyl)Amino]-1,3-Dimethyl-7-(4-Methylbenzyl) Derivative

  • Key Features : Dual benzyl substitutions at positions 7 and 8.
  • Activity: Unreported, but the 4-chlorobenzylamino group may enhance receptor binding affinity compared to aliphatic amines .

Substituent Variations at Position 7

7-(2-Chlorobenzyl)-8-(3-Methoxypropylamino) Derivative

  • Key Features: 2-chlorobenzyl at position 7 and 3-methoxypropylamino at position 8.

7-(4-Fluorobenzyl)-8-(2-Hydroxyethylamino) Derivative

  • Key Features: Fluorine substitution at position 7 and a polar hydroxyethylamino group at position 8.
  • Activity : Increased polarity may improve solubility but reduce blood-brain barrier penetration compared to lipophilic analogs like HC608 .

Functional Group Modifications

Mercapto-Substituted Analog (7-(4-Chlorobenzyl)-8-Mercapto-3-Methyl Derivative)

  • Key Features: Replaces the amino group with a thiol (-SH) at position 8.
  • Activity : Thiol groups are prone to oxidation, which may limit in vivo stability and therapeutic utility .

Adamantane-Carboxamide Derivatives (e.g., 4f, 4g)

  • Key Features : Bulky adamantane-carboxamide substituents at position 8.
  • Activity : These modifications likely hinder TRPC5 binding due to steric effects but may target other proteins .

Comparative Data Table

Compound Name Position 7 Substituent Position 8 Substituent TRPC5 IC50 (nM) Selectivity (vs. TRPC4/Others) Key Biological Effects
Target Compound 4-Chlorobenzyl 2-Phenylethylamino N/A N/A Hypothesized TRPC5 inhibition
HC608 4-Chlorobenzyl 3-Trifluoromethoxy-phenoxy 6.2 >5-fold vs. TRPC4; No off-target binding TRPC5 inhibition
HC070 4-Chlorobenzyl 3-Chlorophenoxy N/A N/A Anxiolytic, antidepressant
7-(2-Chlorobenzyl) Analog 2-Chlorobenzyl 3-Methoxypropylamino N/A N/A Unreported
8-Mercapto Analog 4-Chlorobenzyl Mercapto (-SH) N/A N/A Unreported (low stability)

Key Findings and Implications

Position 8 Dominates Activity: Phenoxy groups (e.g., HC608) confer high TRPC5 potency and selectivity, while amino groups (e.g., phenylethylamino) may offer tunable pharmacokinetic profiles .

Chlorine Position Matters : 4-Chlorobenzyl analogs show superior TRPC5 binding compared to 2-chlorobenzyl derivatives, likely due to optimized hydrophobic interactions .

Polar Groups Affect Solubility : Hydroxypropyl or hydroxyethyl substitutions improve aqueous solubility but may reduce CNS penetration .

Structural Rigidity : Bulky substituents (e.g., adamantane) reduce TRPC5 affinity, highlighting the need for balanced steric properties .

This analysis underscores the importance of strategic substitutions in optimizing TRPC5-targeted therapeutics. Further studies on the target compound’s binding kinetics and in vivo efficacy are warranted.

Q & A

Basic: How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

  • Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of substituents like the 4-chlorobenzyl group). For example, fractional factorial designs can identify critical factors affecting yield .
  • Monitor intermediates via HPLC or LC-MS to detect byproducts early (e.g., incomplete substitution at the 8-amino position). Evidence from similar purine-dione syntheses highlights the importance of controlling reaction time to avoid over-alkylation .
  • Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended, as seen in structurally related compounds with bulky aromatic substituents .

Advanced: What computational methods are suitable for predicting the reactivity of the 8-[(2-phenylethyl)amino] group in nucleophilic substitutions?

Methodological Answer:

  • Apply density functional theory (DFT) to model transition states and electron density maps. For example, the ICReDD framework uses quantum chemical calculations to predict regioselectivity in purine derivatives .
  • Use molecular dynamics simulations to assess steric hindrance from the 4-chlorobenzyl group, which may influence reaction pathways. Similar studies on spirocyclic purine analogs show that bulky substituents reduce accessibility to the 8-position .
  • Validate predictions with kinetic isotope effect (KIE) experiments to confirm mechanistic hypotheses .

Basic: What spectroscopic techniques are most effective for characterizing the crystalline structure of this compound?

Methodological Answer:

  • FTIR spectroscopy is critical for identifying carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N-H stretches (~3340 cm⁻¹), as demonstrated in structurally related purine-2,6-diones .
  • ¹H/¹³C NMR can resolve methyl groups (1,3-dimethyl) and aromatic protons (4-chlorobenzyl). For example, coupling constants in the 8-amino region help confirm stereochemistry .
  • Single-crystal X-ray diffraction is recommended for unambiguous confirmation of the 3,7-dihydro configuration, as seen in analogs like 7-(2-chlorobenzyl)-substituted purines .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Methodological Answer:

  • Conduct solubility parameter analysis using Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. Polar aprotic solvents (e.g., DMSO) often enhance solubility for chlorobenzyl-containing compounds due to dipole-dipole interactions .
  • Perform dynamic light scattering (DLS) to detect aggregation in polar solvents, which may explain inconsistent solubility measurements. Studies on similar purine derivatives show that aggregation is pH-dependent .
  • Cross-validate results with molecular docking to assess solvent-complex interactions, leveraging tools like COSMO-RS .

Basic: What strategies are recommended for improving the stability of this compound under acidic or basic conditions?

Methodological Answer:

  • pH stability profiling in buffered solutions (pH 1–12) can identify degradation pathways. For example, the 8-amino group in purine-diones is prone to hydrolysis under strongly acidic conditions .
  • Introduce protective groups (e.g., tert-butoxycarbonyl, Boc) at the 8-amino position during synthesis, as seen in analogs like 8-(piperidin-1-yl)-substituted purines .
  • Stabilize the solid form via co-crystallization with carboxylic acids (e.g., succinic acid), which has been effective for hygroscopic purine derivatives .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological targets (e.g., kinases)?

Methodological Answer:

  • Use surface plasmon resonance (SPR) to measure binding kinetics with kinase domains. Competitor analogs (e.g., PF-06465469) have employed SPR to quantify inhibition constants (Ki) .
  • Perform mutagenesis studies on kinase active sites (e.g., ATP-binding pockets) to identify critical residues interacting with the 4-chlorobenzyl group .
  • Combine molecular dynamics simulations with isothermal titration calorimetry (ITC) to correlate structural flexibility with binding entropy .

Basic: What are the best practices for validating synthetic intermediates to ensure regiochemical fidelity?

Methodological Answer:

  • Use 2D NMR techniques (e.g., HSQC, NOESY) to confirm substitution patterns. For example, NOE correlations between the 2-phenylethylamino group and the purine core validate regiochemistry .
  • High-resolution mass spectrometry (HRMS) with isotopic pattern matching is essential for distinguishing isomers (e.g., 7- vs. 9-substituted purines) .
  • Compare experimental melting points with literature values for structurally similar intermediates (e.g., 8-chloro derivatives) .

Advanced: How can machine learning models enhance the prediction of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Train random forest models on datasets of purine-dione derivatives to predict logP, solubility, and metabolic stability. Input features should include substituent electronegativity (e.g., Cl in 4-chlorobenzyl) and topological polar surface area .
  • Validate models using leave-one-out cross-validation (LOOCV) and compare predictions with in vitro assays (e.g., Caco-2 permeability) .
  • Integrate SHAP (SHapley Additive exPlanations) analysis to interpret feature importance, such as the role of the 1,3-dimethyl groups in modulating bioavailability .

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